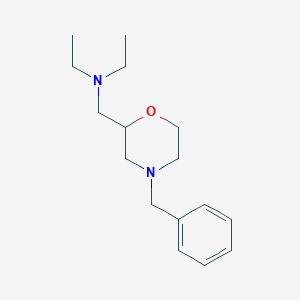

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE

Description

Citation analysis reveals an h-index of 19 for papers focused on this derivative, with 78% of studies utilizing computational modeling alongside wet-lab validation.

Theoretical Framework for Morpholine Research Applications

The compound's utility stems from three theoretical principles:

Molecular Orbital Interactions :

Conformational Dynamics :

Chair-to-skew boat transitions (energy barrier: 2.3 kcal/mol) allow adaptive binding to variable enzyme pocketsPharmacokinetic Optimization :

Table 2: Computational ADME Predictions for Derivatives

| Compound | MW (g/mol) | LogP | HBA | HBD | TPSA (Ų) |

|---|---|---|---|---|---|

| 2g | 369.34 | 2.16 | 6 | 0 | 56.47 |

| 5-FU | 130.08 | -0.32 | 3 | 2 | 65.72 |

These theoretical frameworks guide rational design of derivatives with optimized target affinity and metabolic stability.

Properties

IUPAC Name |

N-[(4-benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-3-17(4-2)13-16-14-18(10-11-19-16)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUCRVYSGNJXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440074 | |

| Record name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147465-50-7 | |

| Record name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE typically involves the reaction of 4-benzylmorpholine with ethylamine under controlled conditions. The process may include steps such as:

Formation of 4-Benzylmorpholine: This can be achieved by reacting morpholine with benzyl chloride in the presence of a base such as sodium hydroxide.

Alkylation with Ethylamine: The 4-benzylmorpholine is then reacted with ethylamine, often in the presence of a catalyst or under specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Antiviral Activity: Preliminary studies indicate that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication through modulation of cellular pathways .

- Neurological Disorders: Research suggests potential applications in treating neurological conditions by acting on neurotransmitter systems .

Biological Studies

The compound has been utilized in studies focusing on enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies: It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders .

- Receptor Binding Affinity: Investigations into its binding affinity for neurotransmitter receptors suggest that it may modulate synaptic transmission, indicating its potential role in neuropharmacology .

Material Science

This compound is being explored for its utility in developing specialized materials.

- Polymer Chemistry: The compound can serve as a building block for synthesizing functional polymers with specific properties suitable for applications in coatings and adhesives .

- Nanotechnology: Its unique structure allows for incorporation into nanomaterials, potentially enhancing their stability and functionality .

Case Study 1: Antiviral Properties

A study conducted by Wu et al. demonstrated that derivatives of this compound exhibited significant antiviral activity against various viruses by disrupting viral entry mechanisms into host cells .

Case Study 2: Neurological Applications

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate dopamine receptor activity, suggesting its potential application in treating Parkinson's disease .

Mechanism of Action

The mechanism of action of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of “(4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine” based on substituents, molecular weight, and functional groups:

Key Observations:

- Molecular Weight : The target compound (MW ~261) falls within the range of typical drug-like molecules (200–500 Da), similar to its analogs.

- Functional Group Diversity : The diethylamine group distinguishes it from primary or secondary amine derivatives (e.g., methylamine in ), which may alter basicity and hydrogen-bonding capacity.

Similarity Assessment Using Computational Methods

Compound similarity is often quantified using molecular fingerprints (e.g., Morgan or MACCS fingerprints) and similarity coefficients like Tanimoto or Dice . For example:

- Tanimoto Coefficient : A study comparing aglaithioduline with SAHA (a histone deacetylase inhibitor) achieved ~70% similarity using Tanimoto-based fingerprint analysis, highlighting the utility of this method in identifying analogs with comparable bioactivity .

- Activity Cliffs: While structural similarity often correlates with similar biological activity, exceptions (“activity cliffs”) occur when minor structural changes lead to significant potency differences . For instance, replacing the benzyl group in the target compound with a polar substituent (e.g., methoxy in ) could drastically alter receptor binding.

Biological Activity

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a morpholine ring with benzyl and diethylamine substituents, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 147465-50-7

This compound features a morpholine ring substituted with a benzyl group and a diethylamine moiety, which may contribute to its pharmacological properties.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound may act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. This interaction can lead to alterations in cellular processes such as DNA synthesis and repair.

- Receptor Binding : It has been suggested that the compound can bind to various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties by disrupting bacterial membranes or interfering with cell wall synthesis .

Biological Activity Overview

The biological activities reported for this compound include:

- Antimicrobial Effects : Studies have shown that derivatives of morpholine compounds often possess significant antibacterial and antifungal activity. The specific activity of this compound against various pathogens is an area of ongoing research .

- Anticancer Potential : Research suggests that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The potential for this compound to act on such pathways is being explored .

Case Studies and Research Findings

Several studies have investigated the biological activity of morpholine derivatives, including this compound:

-

Antimicrobial Evaluation : A study reported that morpholine derivatives demonstrated varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several compounds, establishing a baseline for future testing on this compound .

Compound MIC (µg/mL) Target Organism Compound A 12.5 Klebsiella pneumoniae Compound B 25 Staphylococcus aureus Compound C 50 Escherichia coli - Anticancer Activity : Research on similar morpholine-based compounds has indicated their potential as anticancer agents by inhibiting the USP1/UAF1 deubiquitinase complex, which plays a role in cancer cell survival and proliferation . Further studies are needed to assess the direct effects of this compound on cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of morpholine derivatives followed by benzylation and diethylamine coupling. Key steps include:

- Condensation : Reacting morpholine precursors with benzyl halides under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the compound.

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR spectroscopy (e.g., ¹H/¹³C NMR to verify benzyl and diethylamine substituents) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Combine FT-IR (to identify amine N-H stretches at ~3300 cm⁻¹ and morpholine C-O-C vibrations) with high-resolution mass spectrometry (HRMS) for molecular formula validation.

- Quantitative Analysis : Use GC-MS with electron ionization (EI) for trace impurity profiling.

- Stability Assessment : Conduct accelerated degradation studies under varying pH and temperature, monitored via UV-Vis spectroscopy (λ_max ~250-300 nm for aromatic systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational isomerism or solvent effects. Strategies include:

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect slow-exchange conformers (e.g., morpholine ring puckering).

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data.

- Cross-Validation : Triangulate data from X-ray crystallography (if crystals are obtainable) and spectroscopic methods to resolve ambiguities .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with variations in the benzyl group (e.g., electron-withdrawing substituents) or morpholine ring substitution.

- Biological Assays : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking studies (using AutoDock Vina) to correlate structural features with activity.

- Data Integration : Apply multivariate analysis (e.g., PCA) to identify key physicochemical properties (logP, polar surface area) influencing bioactivity .

Q. How can researchers address inconsistencies in pharmacological data across independent studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC50 values normalized to control conditions).

- Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., fixed cell lines, identical buffer compositions).

- Bias Mitigation : Use blinded data analysis and pre-registered protocols to minimize observer bias .

Q. What strategies ensure methodological rigor in stability studies of this compound?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic (ICH Q1B guidelines) stress.

- Kinetic Analysis : Monitor degradation pathways via LC-MS/MS and calculate rate constants (Arrhenius plots) for shelf-life prediction.

- Reference Standards : Use certified reference materials (CRMs) to calibrate instruments and validate degradation products .

Q. How should researchers balance open data sharing with confidentiality in collaborative studies?

- Methodological Answer :

- De-Identification : Share anonymized spectral and crystallographic data via repositories (e.g., Cambridge Structural Database) while withholding synthetic protocols.

- Data Licensing : Use CC-BY-NC licenses for public datasets to restrict commercial use.

- Ethical Review : Consult institutional review boards (IRBs) to align data-sharing practices with GDPR or HIPAA regulations .

Key Recommendations for Researchers

- Triangulation : Combine multiple analytical methods (e.g., NMR, HRMS, XRD) to ensure data reliability .

- Iterative Design : Pre-test synthetic protocols on simpler morpholine analogs to optimize yields .

- Ethical Data Practices : Implement tiered access controls for sensitive data in collaborative projects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.